molecular formula C22H22FN3O3 B11401230 4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401230
M. Wt: 395.4 g/mol
InChI Key: PQEYVKMTAXUGPE-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrazole core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may serve as a probe to study enzyme interactions and cellular pathways. Its fluorinated phenyl group can be used in imaging studies to track the compound’s distribution in biological systems.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-BROMOPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H22FN3O3/c1-13-4-9-17(27)16(12-13)19-18-20(25-24-19)22(28)26(10-3-11-29-2)21(18)14-5-7-15(23)8-6-14/h4-9,12,21,27H,3,10-11H2,1-2H3,(H,24,25)

InChI Key

PQEYVKMTAXUGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCOC)C4=CC=C(C=C4)F

Origin of Product

United States

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